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Compound of Interest

Compound Name: MLO16

Cat. No.: B1663239

Welcome to our technical support center. This guide is designed to help researchers, scientists,
and drug development professionals troubleshoot common issues encountered during agarose
gel electrophoresis, with a specific focus on addressing smeared bands when using ML016
buffer.

Frequently Asked Questions (FAQSs)
Q1: What is ML016 buffer?

MLO016 is a product code for a 50X concentrated Tris-acetate-EDTA (TAE) buffer solution.[1][2]
[31[41[5][6][ 7] This buffer is commonly used for the electrophoresis of nucleic acids, such as
DNA and RNA, in agarose gels.[3][8][9] It is used both in the agarose gel itself and as the
running buffer in the electrophoresis chamber.[3][9] Before use, the 50X stock solution must be
diluted to a 1X working concentration. The 1X solution contains 40 mM Tris, 20 mM acetic acid,
and 1 mM EDTA.[9]

Q2: Why are my DNA bands smeared when using ML016
(TAE) buffer?

Smeared DNA bands are a common issue in agarose gel electrophoresis and can be caused
by a variety of factors not necessarily specific to the ML016 buffer itself, but rather related to
the overall experimental setup and sample quality.[10][11] Potential causes can be grouped
into several categories: the DNA sample, the agarose gel, the electrophoresis conditions, and
the loading process.
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Troubleshooting Guide: Smeared Bands in Agarose
Gel

This section provides a detailed guide to identifying and resolving the root causes of smeared
bands.

Problem: DNA bands appear as a smear instead of
sharp, distinct bands.

This issue can manifest as a continuous streak of DNA down the lane, often making it difficult
to accurately determine the size of the DNA fragments.

Potential Cause 1: Issues with the DNA Sample

o Degraded DNA: If the DNA sample is degraded by nucleases, it will result in a population of
DNA fragments of various sizes, which will appear as a smear.[11][12][13]

o Solution: Ensure proper aseptic handling techniques to avoid nuclease contamination. Use
fresh, high-quality DNA samples for electrophoresis. Store DNA samples appropriately.

o Sample Overloading: Loading too much DNA into the well can cause the bands to smear and
trail.[12][13][14][15][16]

o Solution: Reduce the amount of DNA loaded into the well. The ideal amount can vary, but
typically ranges from 100-500 ng per lane.[13]

o Contamination: The presence of proteins, RNA, or excessive salt in the DNA sample can
interfere with its migration through the gel, leading to smearing.[10][11][12][13]

o Solution: Purify the DNA sample to remove contaminants. This can be achieved through
methods like phenol-chloroform extraction followed by ethanol precipitation to remove
proteins and salts.[12] RNase treatment can be used to remove RNA contamination.[13]

Potential Cause 2: Problems with the Agarose Gel

o Improper Gel Concentration: The concentration of agarose in the gel determines the pore
size. If the concentration is not appropriate for the size of the DNA fragments being
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separated, it can lead to poor resolution and smearing.[13][14]

o Solution: Use a lower concentration gel (e.g., 0.8%) for larger DNA fragments and a higher
concentration gel (e.g., 1.5-2.0%) for smaller fragments.[13][14]

Uneven Gel Polymerization: If the agarose is not completely dissolved or if the gel is poured
too quickly or at too high a temperature, it can lead to an uneven matrix and cause smearing.
[10][16][17]

o Solution: Ensure the agarose is fully melted and the solution is clear before pouring. Allow
the gel to cool slightly before pouring to avoid warping the casting tray. Let the gel solidify
completely on a level surface before use.[17]

Potential Cause 3: Incorrect Electrophoresis Conditions

High Voltage: Applying a voltage that is too high can generate excess heat, which may
denature the DNA or cause it to migrate unevenly, resulting in smeared bands.[12][14][15]
[17]

o Solution: Run the gel at a lower voltage for a longer period. A general guideline is 5-8
V/cm of gel length.[14]

Exhausted or Incorrect Buffer: The running buffer provides ions to conduct electricity and
maintain pH. If the buffer is old, has been used multiple times, or is of the incorrect
concentration, its buffering capacity can be depleted, leading to poor resolution and
smearing.[12][14] TAE buffer has a lower buffering capacity than TBE and can become
exhausted, especially during long runs.[1][3][9]

o Solution: Always use freshly prepared 1X ML016 (TAE) buffer for both the gel and the
running buffer.[14][17] For extended electrophoresis runs, consider buffer recirculation.[3]

Quantitative Data Summary
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Potential Issue if Outside

Parameter Recommended Range

Range

Smearing due to overloading.
DNA Load per Lane 100 - 500 ng

[13]

Poor resolution and smearing
Agarose Concentration 0.8% - 2.0% if inappropriate for fragment

size.[13][14]

Smearing due to excessive
Voltage 5-8V/cm )

heat generation.[14]

) ) Incorrect ionic strength and

MLO16 (TAE) Buffer 1X Working Concentration

pH, leading to poor migration.

Experimental Protocols
Preparation of 1X ML016 (TAE) Running Buffer
o To prepare a 1 L solution of 1X TAE buffer, add 20 mL of 50X ML016 TAE buffer to 980 mL of

deionized water.
e Mix the solution thoroughly.

e The final 1X solution will have a concentration of 40 mM Tris, 20 mM acetic acid, and 1 mM
EDTA.[9]

Casting an Agarose Gel

» Weigh the appropriate amount of agarose powder for the desired gel concentration and add
it to a flask containing the required volume of 1X ML016 (TAE) buffer.

» Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved
and the solution is clear. Swirl the flask occasionally to ensure even mixing.

 Allow the solution to cool to approximately 50-60°C.

o Add an appropriate amount of a nucleic acid stain (e.g., ethidium bromide or a safer

alternative) if pre-staining.
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Pour the molten agarose into a gel casting tray with the well combs in place.

Allow the gel to solidify completely at room temperature for at least 30 minutes.

Once solidified, carefully remove the combs and place the gel in the electrophoresis
chamber.

Add fresh 1X ML016 (TAE) running buffer to the chamber until the gel is submerged.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting smeared bands in
agarose gel electrophoresis.
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Smeared Bands Observed

Step 1: Evaluate DNA Sample
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Step 2: Inspect Agarose Gel
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Step 3: Review Running Conditions
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Problem Resolved
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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